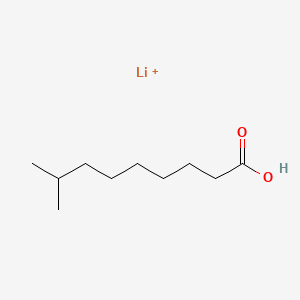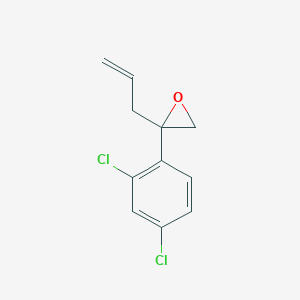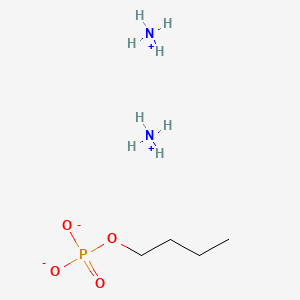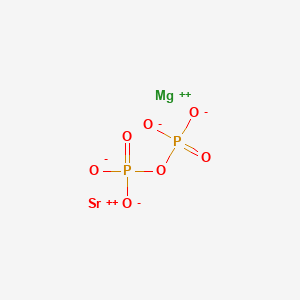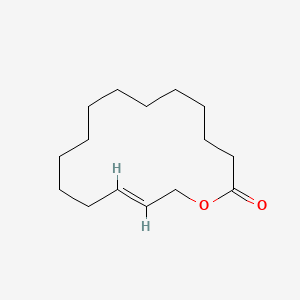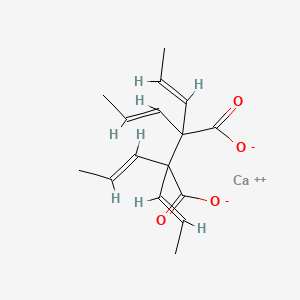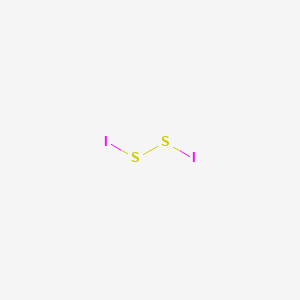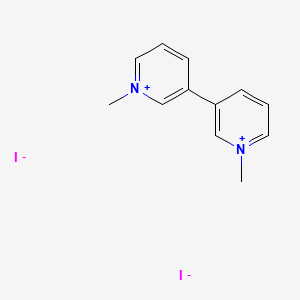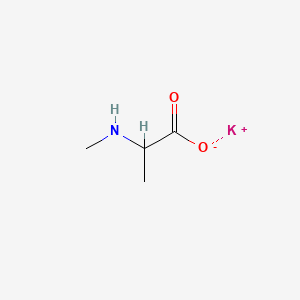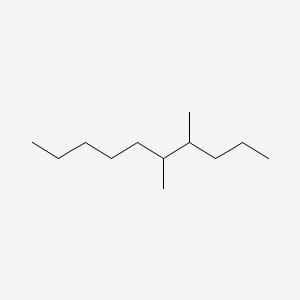
Decane, 4,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decane, 4,5-dimethyl-: is an organic compound with the molecular formula C12H26 . It is a branched alkane, which means it consists of a chain of carbon atoms with two methyl groups attached to the fourth and fifth carbon atoms. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of decane, 4,5-dimethyl- can be achieved through various organic synthesis methods. One common approach involves the alkylation of decane with methyl groups. This can be done using a Friedel-Crafts alkylation reaction, where decane is treated with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure the proper attachment of the methyl groups at the desired positions .
Industrial Production Methods
In an industrial setting, the production of decane, 4,5-dimethyl- may involve the catalytic cracking of larger hydrocarbons followed by selective hydrogenation and separation processes. This method allows for the efficient production of branched alkanes, including decane, 4,5-dimethyl-, from petroleum feedstocks .
Analyse Des Réactions Chimiques
Types of Reactions
Decane, 4,5-dimethyl- undergoes various chemical reactions typical of alkanes. These include:
Combustion: Like other alkanes, decane, 4,5-dimethyl- can undergo complete combustion in the presence of excess oxygen to produce carbon dioxide and water.
Halogenation: This compound can react with halogens such as chlorine or bromine under ultraviolet light to form halogenated derivatives.
Common Reagents and Conditions
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens (e.g., Cl2, Br2) and ultraviolet light.
Cracking: Requires high temperatures and pressures.
Major Products Formed
Combustion: Carbon dioxide (CO2) and water (H2O).
Halogenation: Halogenated alkanes (e.g., 4,5-dichlorodecane).
Cracking: Smaller hydrocarbons such as ethane, propane, and butane.
Applications De Recherche Scientifique
Decane, 4,5-dimethyl- has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography for the calibration of retention indices.
Biology: Studied for its effects on biological membranes and its role as a hydrophobic molecule in various biological processes.
Medicine: Investigated for its potential use as a solvent in pharmaceutical formulations.
Industry: Utilized as a component in specialty fuels and lubricants
Mécanisme D'action
The mechanism of action of decane, 4,5-dimethyl- primarily involves its hydrophobic interactions with other molecules. As a nonpolar compound, it can interact with and dissolve other nonpolar substances. In biological systems, it may affect membrane fluidity and permeability by integrating into lipid bilayers. Its interactions with molecular targets are largely driven by van der Waals forces and hydrophobic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Decane, 4,7-dimethyl-: Another branched alkane with methyl groups at the fourth and seventh positions.
Decane, 4-methyl-: A branched alkane with a single methyl group at the fourth position.
Uniqueness
Decane, 4,5-dimethyl- is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties, such as boiling point, melting point, and reactivity. The presence of two methyl groups at adjacent carbon atoms can also affect its interactions with other molecules compared to other isomers .
Propriétés
Numéro CAS |
17312-46-8 |
|---|---|
Formule moléculaire |
C12H26 |
Poids moléculaire |
170.33 g/mol |
Nom IUPAC |
4,5-dimethyldecane |
InChI |
InChI=1S/C12H26/c1-5-7-8-10-12(4)11(3)9-6-2/h11-12H,5-10H2,1-4H3 |
Clé InChI |
QZFIIEYSHODCSV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)C(C)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


